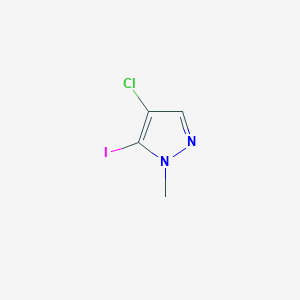![molecular formula C26H22FNO4 B2355248 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one CAS No. 866809-24-7](/img/structure/B2355248.png)
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Quinoline and quinazoline derivatives are often synthesized through efficient methods that are scalable for large-scale manufacturing, indicating the potential for wide-ranging applications in pharmaceuticals and material science. For example, Bänziger et al. (2000) presented a scalable synthesis of 3-substituted octahydrobenzo[g]quinolines, important intermediates for pharmaceutically active compounds (Bänziger, J. Cercus, & W. Stampfer, 2000).
Fluorescence and Labeling Applications
- Quinoline derivatives are known for their efficient fluorescence properties, making them suitable for use in biochemistry and medicine, such as studying various biological systems including DNA fluorophores. This suggests that "6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one" could have applications in fluorescence-based detection and labeling techniques (Aleksanyan & Hambardzumyan, 2013).
Potential Anticancer Activities
- Research on similar compounds has demonstrated potential anticancer activities, indicating that analogous compounds, including "6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one", might be explored for their therapeutic properties against various cancer cell lines. This suggests a role in the development of new anticancer agents (Reddy et al., 2015).
Imaging and Diagnostic Applications
- Certain quinoline derivatives have been synthesized for imaging purposes, such as [11C]gefitinib, indicating potential applications in diagnostic imaging and as tools in medical research to study disease processes and monitor therapeutic outcomes (Holt et al., 2006).
Antimicrobial Activity
- Quinoxaline derivatives, closely related to quinolines, have shown antimicrobial activity, suggesting that "6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one" could potentially be investigated for its antimicrobial properties, contributing to the development of new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-12-13-24-21(14-20)26(30)22(25(29)17-8-10-19(31-2)11-9-17)16-28(24)15-18-6-4-5-7-23(18)27/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJNSRQNIPCHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)
![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)
![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)


![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)


![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)
